molecular formula C11H16N2O3S B7587054 (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid

Cat. No. B7587054
M. Wt: 256.32 g/mol
InChI Key: BXXUPNIEAXMYKI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid, also known as MTBSTFA, is a commonly used derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. This compound is used to enhance the detectability and stability of volatile and semi-volatile compounds by converting them into more volatile and thermally stable derivatives. In

Mechanism of Action

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid reacts with the functional groups of the target compound such as hydroxyl, carboxyl, and amino groups to form volatile and stable derivatives. The reaction is usually carried out in the presence of a catalyst such as trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)acetamide (BSA). The reaction mechanism involves the formation of an intermediate species, which undergoes rearrangement and elimination to form the final derivative. The mechanism of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid derivatization has been extensively studied, and various computational and experimental techniques have been used to elucidate the reaction pathway.
Biochemical and Physiological Effects:
(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid is a relatively inert compound and has no known biochemical or physiological effects. However, the use of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid in the analysis of biological samples may have an impact on the sample integrity and composition. The derivatization of certain compounds may alter their biological activity or stability, leading to inaccurate results. Therefore, it is important to carefully evaluate the suitability of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid for a particular analysis and to optimize the derivatization conditions to minimize any potential effects.

Advantages and Limitations for Lab Experiments

The use of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid in GC-MS analysis provides several advantages such as enhanced detectability and stability, improved chromatographic separation, and reduced matrix effects. (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid derivatives are also less prone to thermal degradation and ion suppression, leading to more accurate and reproducible results. However, the use of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid has some limitations such as the requirement for specialized equipment and expertise, the potential for sample contamination, and the need for optimization of the derivatization conditions for each compound.

Future Directions

The use of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid in GC-MS analysis is expected to continue to grow in the future, as it provides a powerful tool for the analysis of complex mixtures. Some of the future directions for (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid research include the development of new derivatization methods, the optimization of derivatization conditions for specific compounds, the evaluation of the impact of derivatization on sample composition and integrity, and the application of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid in other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Overall, the continued research on (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid is expected to enhance our understanding of the composition and metabolism of various compounds and to provide valuable insights into the biological and environmental processes.

Synthesis Methods

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid is synthesized by reacting N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MSTFA) with 4-methyl-1,3-thiazole-5-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine. The final product is obtained by purification using column chromatography or recrystallization. The synthesis method of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid has been extensively studied, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid is widely used in the analysis of various compounds such as amino acids, fatty acids, steroids, and drugs. The derivatization of these compounds with (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid enhances their volatility, thermal stability, and chromatographic behavior, making them more amenable to GC-MS analysis. (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid has been used in the analysis of complex mixtures such as biological fluids, environmental samples, and food products. The use of (2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid in GC-MS analysis has provided valuable insights into the composition and metabolism of various compounds.

properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-6-7(17-5-12-6)9(14)13-8(10(15)16)11(2,3)4/h5,8H,1-4H3,(H,13,14)(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUPNIEAXMYKI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C(=O)N[C@H](C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid

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